molecular formula C9H16ClNO2 B13199877 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride

1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride

Cat. No.: B13199877
M. Wt: 205.68 g/mol
InChI Key: BDBYNVYWQSXCDS-UHFFFAOYSA-N
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Description

1-Carboxy-9-azabicyclo[331]nonan-9-ium chloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the radical cyclization of appropriate precursors. For instance, the radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert ketones or aldehydes within the bicyclic structure to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.

Scientific Research Applications

1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride exerts its effects involves its interaction with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can act as a ligand for certain receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Carboxy-9-azabicyclo[331]nonan-9-ium chloride is unique due to its specific functional groups and the chloride ion, which can influence its reactivity and interactions

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

9-azoniabicyclo[3.3.1]nonane-1-carboxylic acid;chloride

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-5-1-3-7(10-9)4-2-6-9;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

BDBYNVYWQSXCDS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)([NH2+]2)C(=O)O.[Cl-]

Origin of Product

United States

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